Z-Ser(trt)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

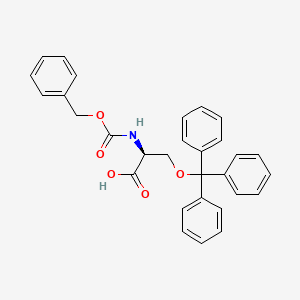

(2S)-2-(phenylmethoxycarbonylamino)-3-trityloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27NO5/c32-28(33)27(31-29(34)35-21-23-13-5-1-6-14-23)22-36-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,31,34)(H,32,33)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUYQQUYKCIHJN-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N-α-Benzyloxycarbonyl-O-trityl-L-serine (Z-Ser(trt)-OH)

This guide provides a comprehensive technical overview for the synthesis and purification of N-α-Benzyloxycarbonyl-O-trityl-L-serine (Z-Ser(trt)-OH), a crucial building block in peptide synthesis. The strategic use of the bulky trityl group for the side-chain protection of serine offers significant advantages in complex peptide assembly, particularly in preventing side reactions. This document outlines the underlying chemical principles, detailed experimental protocols, and robust purification strategies designed for researchers, scientists, and professionals in drug development and peptide chemistry.

Foundational Principles: The Strategic Choice of Protecting Groups

In the multi-step endeavor of peptide synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity of the target peptide. The synthesis of this compound involves the orthogonal protection of the α-amino and hydroxyl functional groups of L-serine.

-

N-α-Benzyloxycarbonyl (Z or Cbz) Group: The Z-group, introduced by Max Bergmann and Leonidas Zervas, is a well-established urethane-type protecting group for amines. It is stable to the basic and mildly acidic conditions often employed in peptide synthesis. Its removal is typically achieved through catalytic hydrogenation, providing a clean and efficient deprotection step.

-

O-Trityl (Trt) Group: The triphenylmethyl (trityl) group is a bulky and acid-labile protecting group, ideal for the hydroxyl function of serine. Its significant steric hindrance prevents unwanted side reactions at the serine side-chain during peptide coupling. The trityl group is stable under the conditions required for the removal of other protecting groups like Fmoc, but it is readily cleaved with mild acids, such as trifluoroacetic acid (TFA). This differential lability is a cornerstone of orthogonal protection strategies in peptide synthesis.[1]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively carried out in a two-step process starting from the commercially available N-α-Benzyloxycarbonyl-L-serine (Z-Ser-OH). The overall workflow involves the protection of the hydroxyl group via tritylation.

Caption: Overall workflow for the synthesis and purification of this compound.

Step 1: O-Tritylation of Z-Ser-OH

The key transformation is the etherification of the primary alcohol of the serine side chain with trityl chloride. This reaction is typically performed in a non-polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Z-Ser-OH + Trityl Chloride --(Pyridine, DCM)--> this compound

Causality of Experimental Choices:

-

Solvent (Dichloromethane, DCM): DCM is an excellent solvent for both the starting material and the trityl chloride, facilitating a homogeneous reaction mixture. Its low boiling point also allows for easy removal during the work-up.

-

Base (Pyridine): Pyridine serves as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. It can also act as a catalyst.

-

Stoichiometry: A slight excess of trityl chloride is often used to ensure complete consumption of the Z-Ser-OH.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Z-Ser-OH | 239.23 | 10.0 g | 0.0418 | 1.0 |

| Trityl Chloride | 278.78 | 12.8 g | 0.0459 | 1.1 |

| Pyridine | 79.10 | 6.8 mL | 0.0836 | 2.0 |

| Dichloromethane (DCM) | 84.93 | 150 mL | - | - |

| Diethyl Ether | 74.12 | As needed | - | - |

| 1 M HCl | 36.46 | As needed | - | - |

| Saturated NaCl (brine) | - | As needed | - | - |

| Anhydrous MgSO4 | 120.37 | As needed | - | - |

Procedure:

-

Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Z-Ser-OH (10.0 g, 0.0418 mol).

-

Dissolution: Add dichloromethane (150 mL) and stir until the Z-Ser-OH is fully dissolved.

-

Addition of Reagents: Add pyridine (6.8 mL, 0.0836 mol) to the solution, followed by the portion-wise addition of trityl chloride (12.8 g, 0.0459 mol) over 10 minutes at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), water (1 x 100 mL), and saturated NaCl solution (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

-

Purification of this compound: A Multi-step Approach

The purification of the crude product is critical to remove unreacted starting materials, triphenylmethanol (a byproduct of trityl chloride hydrolysis), and other impurities. A combination of recrystallization and column chromatography is recommended for achieving high purity.

Caption: Purification and analysis workflow for this compound.

Recrystallization

Recrystallization is an effective first step to remove the bulk of impurities. The choice of solvent is critical; the ideal solvent system will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain soluble at lower temperatures.

Experimental Protocol: Recrystallization of this compound

Solvent System: Ethyl Acetate/Hexanes

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Column Chromatography

For achieving the highest purity, particularly for removing structurally similar impurities, silica gel column chromatography is employed.[2]

Experimental Protocol: Column Chromatography of this compound

Stationary Phase: Silica Gel (230-400 mesh)

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica in hexanes.

-

Sample Loading: Dissolve the partially purified this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

-

Elution: Elute the column with the gradient of ethyl acetate in hexanes.

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white solid.

Characterization and Quality Control

The identity and purity of the final product must be confirmed using a suite of analytical techniques.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and identification of organic impurities. | The spectrum should show characteristic peaks for the aromatic protons of the Z and trityl groups, as well as the protons of the serine backbone. |

| ¹³C NMR | Confirmation of the carbon skeleton. | The spectrum should be consistent with the proposed structure, showing the correct number of carbon signals. |

| Mass Spectrometry (MS) | Verification of the molecular weight. | The spectrum should display a prominent peak corresponding to the molecular ion [M+H]⁺. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment. | A single major peak with a purity of ≥98% is expected. |

| Melting Point | Physical property confirmation. | A sharp melting point range indicates high purity. |

Potential Impurities and Troubleshooting

| Potential Impurity | Origin | Detection | Removal |

| Unreacted Z-Ser-OH | Incomplete reaction | TLC, HPLC | Column chromatography |

| Triphenylmethanol | Hydrolysis of trityl chloride | TLC, ¹H NMR | Recrystallization, Column chromatography |

| Di-tritylated Serine | Reaction at both hydroxyl and carboxyl groups | MS, NMR | Column chromatography |

Conclusion

The synthesis and purification of this compound is a critical process for the successful solid-phase synthesis of complex serine-containing peptides. The protocols outlined in this guide, based on established chemical principles, provide a robust framework for obtaining this valuable building block in high purity. Careful execution of the experimental procedures and rigorous analytical characterization are essential for ensuring the quality and reliability of the final product.

References

- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.

- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Biotage. (2023). Can you use normal phase chromatography to purify protected peptides?. Retrieved from [Link]

- de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (2000). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 7(3), 131-136.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

-

Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action of Z-Ser(trt)-OH in Peptide Coupling

Abstract: This technical guide provides a comprehensive analysis of the mechanism of action of N-α-Benzyloxycarbonyl-O-trityl-L-serine (Z-Ser(trt)-OH) in peptide bond formation. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the roles of the constituent protecting groups, details the activation and coupling cascade, presents a validated experimental protocol, and offers visual representations of the underlying chemical transformations. The content is grounded in established principles of peptide chemistry to ensure scientific integrity and practical utility.

Introduction: The Strategic Importance of Protected Amino Acids in Peptide Synthesis

The precise construction of peptide sequences is a cornerstone of modern biochemical research and pharmaceutical development. The process, known as peptide synthesis, involves the sequential addition of amino acids to a growing chain.[1] This is not a trivial undertaking, as the polyfunctional nature of amino acids necessitates a strategic use of "protecting groups" to prevent unwanted side reactions.[2]

This compound is a quintessential example of a strategically protected amino acid derivative. It is designed for the seamless incorporation of a serine residue into a peptide sequence. This guide will deconstruct the function of its components and illuminate its mechanism of action during the critical peptide coupling step.

Deconstructing this compound: A Tale of Two Protecting Groups

The efficacy of this compound in peptide synthesis is derived from the specific functions of its three key components: the N-terminal Z-group, the serine core, and the side-chain trityl group.

| Component | Chemical Name | Abbreviation | Function | Cleavage Condition | Orthogonal To |

| N-Terminal Protection | Benzyloxycarbonyl | Z or Cbz | Prevents the α-amino group from participating in the coupling reaction, thus avoiding self-polymerization.[3] | Catalytic Hydrogenolysis (e.g., H₂/Pd-C).[4][5] | Acid-labile groups (e.g., Trt, Boc, tBu). |

| Amino Acid Core | Serine | Ser | The amino acid residue to be incorporated into the peptide chain. | - | - |

| Side-Chain Protection | Trityl (Triphenylmethyl) | Trt | Protects the hydroxyl (-OH) group of the serine side chain from unwanted acylation during coupling. Its steric bulk also minimizes other side reactions.[6][7] | Mild Acidolysis (e.g., TFA).[8][9] | Groups cleaved by hydrogenolysis (e.g., Z). |

The concept of orthogonality is critical here.[2] The Z and Trityl groups are removed under fundamentally different conditions. This allows for the selective deprotection of either the N-terminus (to continue chain elongation) or the side chain (in the final deprotection step) without affecting the other, providing precise control over the synthetic process.

The Core Mechanism: A Step-by-Step Elucidation of Peptide Coupling

The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid group of one amino acid to facilitate a nucleophilic attack by the amino group of another.[10][11] The following sections detail this process using this compound as the acylating agent and the highly efficient uronium salt HATU as the coupling reagent.[12]

Step 1: Activation of the Carboxylic Acid

The process begins with the conversion of the relatively unreactive carboxylic acid of this compound into a highly reactive species. This is typically performed in situ.

-

Deprotonation: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), the carboxylic acid of this compound is deprotonated to form a carboxylate anion.[12]

-

Formation of the Activated Ester: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of the HATU reagent.[13][14] This leads to the formation of a highly reactive OAt-active ester intermediate and releases tetramethylurea as a byproduct.[15] This active ester is now primed for reaction with an amine.

Step 2: Nucleophilic Attack and Peptide Bond Formation

-

Nucleophilic Attack: The free α-amino group of the incoming amino acid (or the N-terminus of the growing peptide chain) acts as a nucleophile, attacking the carbonyl carbon of the OAt-active ester of this compound.[15]

-

Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

-

Collapse and Bond Formation: The intermediate collapses, expelling the 1-hydroxy-7-azabenzotriazole (HOAt) as a leaving group and forming the new, stable peptide (amide) bond.

The pyridine nitrogen in the HOAt leaving group is thought to facilitate this step through a neighboring group effect, which contributes to the high efficiency and rapid kinetics associated with HATU-mediated couplings.[15]

The Indispensable Role of the Protecting Groups in Mechanistic Fidelity

-

Z-Group: The benzyloxycarbonyl group ensures that the N-terminus of the serine molecule is "capped," directing the activation and subsequent reaction to occur exclusively at the C-terminal carboxyl group.

-

Trityl Group: The bulky trityl group is crucial for preventing side reactions at the serine's hydroxyl side chain.[6] Without it, the hydroxyl group could compete with the incoming amine, leading to the formation of an undesired ester linkage. The steric hindrance provided by the trityl group effectively shields the side chain from acylation.[8]

Visualizing the Mechanism and Workflow

To provide a clearer understanding, the following diagrams illustrate the key transformations and the overall workflow in a solid-phase peptide synthesis (SPPS) context.

Caption: High-level overview of the two-stage peptide coupling process.

Caption: Standard workflow for coupling this compound in SPPS.

Experimental Protocol: Solid-Phase Coupling of this compound

This protocol outlines a standard procedure for coupling this compound onto a resin-bound peptide with a free N-terminal amine using Fmoc-based solid-phase peptide synthesis (SPPS).[12][16]

Materials:

-

Peptide-resin with a free N-terminal amine (e.g., after Fmoc-deprotection).

-

This compound (3.0 eq. relative to resin loading).

-

HATU (2.9 eq.).

-

N,N-Diisopropylethylamine (DIEA) (6.0 eq.).

-

Anhydrous N,N-Dimethylformamide (DMF).

-

Dichloromethane (DCM).

-

20% (v/v) Piperidine in DMF for Fmoc deprotection.

-

SPPS reaction vessel.

Procedure:

-

Resin Preparation: If starting with an Fmoc-protected resin, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

-

Washing: Thoroughly wash the deprotected peptide-resin to remove all traces of piperidine. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve this compound and HATU in a minimal volume of anhydrous DMF.

-

Add DIEA to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the washed peptide-resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

-

-

Post-Coupling Wash:

-

Drain the reaction vessel.

-

Wash the resin thoroughly to remove excess reagents and byproducts: DMF (3x), DCM (3x).

-

-

Confirmation of Coupling (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete reaction.

-

Chain Elongation: The resulting peptide-resin, now elongated by one Z-Ser(trt) residue, is ready for the next step in the synthesis, which would typically involve the hydrogenolytic cleavage of the Z-group if solution-phase synthesis were to follow, or further couplings in a block synthesis approach.

Potential Side Reactions and Mitigation

While robust, no chemical reaction is without potential side reactions. Awareness is key to mitigation.

-

Racemization: The α-carbon of the activated amino acid can be susceptible to epimerization under basic conditions.[17][18] The use of additives like HOAt (which is part of HATU) significantly suppresses this side reaction.[19]

-

Guanidinylation: In cases of slow coupling or a large excess of uronium reagent, the free amine of the peptide can attack the guanidinium carbon of HATU, leading to an irreversibly capped chain.[6][12] Pre-activating the carboxylic acid and using appropriate stoichiometry minimizes this risk.[20]

-

Premature Deprotection of Trt: While stable to the basic conditions of coupling, prolonged or repeated exposure to even mild acids can cause some loss of the trityl group.[9] Therefore, careful control of pH throughout the synthesis is important.

Conclusion

This compound is a masterfully designed building block for peptide synthesis. Its mechanism of action hinges on the precise interplay between a reactive carboxylic acid, an efficient coupling reagent, and two orthogonal protecting groups. The N-terminal Z-group directs the reaction, while the side-chain trityl group prevents unwanted ester formation, ensuring high fidelity in the construction of the peptide backbone. Understanding this core mechanism, coupled with robust experimental protocols, empowers researchers to confidently and successfully incorporate serine residues into complex and therapeutically relevant peptides.

References

- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.

- BenchChem. (2025).

- Khattab, S. N., Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Journal of Peptide Science, 17(5), 333-348.

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]

- Albericio, F., & Carpino, L. A. (2002). Peptide Coupling Reagents, More than a Letter Soup. Methods in Enzymology, 343, 103-126.

-

aapptec. (n.d.). Practical Guide to Solid Phase Peptide Chemistry. Retrieved January 19, 2026, from [Link]

-

CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved January 19, 2026, from [Link]

- Han, Y., & Kim, Y. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis.

- BenchChem. (2025). The Benzyloxycarbonyl (Cbz or Z) Protecting Group. BenchChem Technical Support.

-

CSBio. (2023, November 27). A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. Retrieved January 19, 2026, from [Link]

- Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

-

Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved January 19, 2026, from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem Technical Support.

- G. A. B. K. T. A. S. A. G. (2017).

-

Wikipedia. (n.d.). HATU. Retrieved January 19, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved January 19, 2026, from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 19, 2026, from [Link]

- Barlos, K., & Gatos, D. (1999). Application of the Trityl Group in Peptide Chemistry. Thesis, University of Nijmegen.

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 19, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved January 19, 2026, from [Link]

-

AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 19, 2026, from [Link]

- de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1998). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 5(2), 115-120.

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 19, 2026, from [Link]

- Al-Warhi, T., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.

- Hleli, S., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4949.

Sources

- 1. csbio.com [csbio.com]

- 2. peptide.com [peptide.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 10. bachem.com [bachem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. youtube.com [youtube.com]

- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 15. HATU - Wikipedia [en.wikipedia.org]

- 16. chem.uci.edu [chem.uci.edu]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 20. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

role of Z- and Trt- protecting groups in peptide synthesis

An In-Depth Technical Guide on the Role of Z- and Trt- Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise assembly of amino acids into peptides of a defined sequence is a foundational technology in biochemistry, drug discovery, and materials science. This process is critically dependent on the strategic use of protecting groups to temporarily mask reactive functionalities and prevent unwanted side reactions. This technical guide provides a comprehensive examination of two cornerstone protecting groups: the Carboxybenzyl (Cbz or Z) group and the Trityl (Trt) group. We will delve into their chemical principles, mechanisms of application and removal, strategic use in orthogonal synthesis schemes, and provide field-proven experimental protocols. This guide is intended to serve as an authoritative resource for researchers and professionals engaged in the art and science of peptide synthesis.

The Imperative of Protection in Peptide Synthesis: A Foundational Overview

Peptide synthesis is a stepwise process of forming amide (peptide) bonds between amino acid monomers.[1] Each amino acid possesses a minimum of two reactive functional groups: an α-amino group and an α-carboxyl group. Many amino acids also feature reactive side chains. To ensure the formation of the desired peptide sequence and prevent uncontrolled polymerization or side reactions, these reactive sites must be reversibly blocked.[2][3] This is the fundamental role of protecting groups.

An ideal protecting group exhibits the following characteristics:[3][4]

-

Ease of Introduction: It can be readily and selectively introduced onto the desired functional group in high yield.

-

Stability: It remains intact under the conditions required for subsequent peptide coupling and deprotection of other orthogonal groups.

-

Ease of Removal: It can be removed cleanly and selectively in high yield under conditions that do not compromise the integrity of the newly formed peptide.

The concept of orthogonality is central to modern peptide synthesis.[5][6] An orthogonal protection scheme employs multiple protecting groups, each of which can be removed by a specific chemical mechanism without affecting the others.[2][5] This allows for the selective deprotection of the α-amino group for chain elongation while side-chain protecting groups remain in place until the final cleavage step.[2][7]

The Carboxybenzyl (Z) Group: A Legacy of Controlled Synthesis

The introduction of the Carboxybenzyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932 was a watershed moment in chemical biology, transforming peptide synthesis from an art of chance to a reproducible science.[8][9] The Z-group was the first truly reliable reversible Nα-protecting group, enabling the controlled, stepwise synthesis of peptides for the first time.[9][10]

Chemical Nature and Mechanism of the Z-Group

The Z-group is a benzyloxycarbonyl moiety that protects amines as carbamates.[10] This conversion significantly reduces the nucleophilicity and basicity of the amino group, preventing it from participating in unwanted reactions.[11]

Protection (N-Z-Amino Acid Formation):

The Z-group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[10][12] The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction requires a base to neutralize the hydrochloric acid byproduct.[10][11]

Experimental Protocol: Z-Group Protection of an Amino Acid

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) or sodium bicarbonate (2.0 equivalents) in a suitable solvent mixture like THF/water, cooled in an ice bath.[8][10]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1–1.5 equivalents) dropwise, ensuring the temperature is maintained at or below 5 °C.[8]

-

Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature for several hours (typically 2-20 hours), monitoring progress by thin-layer chromatography (TLC).[10]

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

-

Purification: Purify the resulting Z-protected amino acid by silica gel column chromatography or recrystallization.[10]

Deprotection (Z-Group Removal):

The hallmark of the Z-group is its lability to catalytic hydrogenolysis.[10][13] This method is exceptionally mild and proceeds at neutral pH, preserving most other functional groups.

The mechanism involves the palladium-catalyzed cleavage of the benzylic C-O bond by hydrogen gas. This releases the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[10]

Experimental Protocol: Z-Group Deprotection via Hydrogenolysis

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[8]

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[8]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[8]

-

Monitoring: Monitor the reaction progress by TLC.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[8]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[8]

Alternative deprotection methods include treatment with strong acids like HBr in acetic acid, though this is less common and can affect other acid-labile groups.[10][14]

Strategic Role and Orthogonality

The Z-group is orthogonal to base-labile protecting groups like Fmoc and acid-labile groups like Boc and Trt under many conditions.[4][10] However, its stability to acid is not absolute, and harsh acidic conditions can lead to its removal.[10] While it has been largely superseded by the Fmoc group in solid-phase peptide synthesis (SPPS), the Z-group remains highly relevant in solution-phase synthesis and for the protection of side chains, such as the ε-amino group of lysine.[15][16]

The Trityl (Trt) Group: A Bulky Guardian for Side Chains

The Trityl (triphenylmethyl) group is a highly acid-labile protecting group valued for its steric bulk and specific applications in protecting various amino acid side chains.[14][17] Its large size can selectively protect primary hydroxyls and amines and is particularly important in the Fmoc/tBu SPPS strategy.[2][17]

Chemical Nature and Mechanism of the Trt-Group

The Trt group is introduced as an ether, thioether, or N-trityl derivative. Its extreme sensitivity to acid is due to the remarkable stability of the triphenylmethyl (trityl) carbocation that is formed upon cleavage.[17][18]

Protection:

The Trt group is typically introduced by reacting the amino acid with trityl chloride (Trt-Cl) in the presence of a base like pyridine or diisopropylethylamine (DIPEA).[17] The nucleophilic side chain (e.g., the thiol of cysteine or the amide of asparagine) attacks the trityl chloride.

Deprotection:

The Trt group is readily cleaved under very mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM).[14][17] The mechanism involves protonation of the heteroatom attached to the trityl group, followed by the departure of the highly stable trityl cation. This cation is then trapped by a scavenger to prevent side reactions.[17][18]

Experimental Protocol: Trt-Group Deprotection from a Peptide Resin

-

Resin Preparation: After completion of the synthesis, wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry it under vacuum.[18]

-

Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail. A common cocktail for Trt removal is 1-5% TFA in DCM with a scavenger like triisopropylsilane (TIS) (2.5-5%).[18][19]

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin and gently agitate at room temperature for 1-2 hours.[20] The deprotection is an equilibrium process, so the scavenger is crucial to drive the reaction to completion by irreversibly trapping the trityl cation.[18]

-

Filtration and Precipitation: Filter the resin and collect the filtrate. Wash the resin with additional cleavage cocktail. Precipitate the peptide from the combined filtrates by adding cold methyl-t-butyl ether.[20]

-

Isolation: Isolate the crude peptide by centrifugation or filtration.

Strategic Applications in Peptide Synthesis

The Trt group is a workhorse for side-chain protection in Fmoc-based SPPS. Its applications include:

-

Cysteine (Cys): The thiol group of cysteine is highly nucleophilic and prone to oxidation. Trt protection prevents disulfide bond formation and other side reactions during synthesis.[15][21] The use of the bulky trityl group can also minimize the formation of 3-(1-piperidinyl)alanine as a side product during Fmoc deprotection.[22]

-

Asparagine (Asn) and Glutamine (Gln): The side-chain amides can undergo dehydration to nitriles when activated with carbodiimides. Trt protection of the amide nitrogen prevents this side reaction, which is particularly important in the synthesis of long peptides.[15]

-

Histidine (His): The imidazole ring of histidine can be acylated during coupling. Trt protection of the imidazole nitrogen prevents this and can also help to reduce racemization.[15][23]

-

Serine (Ser) and Threonine (Thr): The hydroxyl groups can be protected as trityl ethers.[15]

Comparative Analysis: Z- vs. Trt- Protecting Groups

| Feature | Carboxybenzyl (Z) Group | Trityl (Trt) Group |

| Chemical Nature | Benzyloxycarbonyl (carbamate) | Triphenylmethyl (ether, thioether, N-Trityl) |

| Primary Application | Nα-amino protection (historically), side-chain amine protection (e.g., Lys)[14][15] | Side-chain protection (Cys, Asn, Gln, His, Ser, Thr)[15] |

| Introduction Reagent | Benzyl chloroformate (Cbz-Cl)[10] | Trityl chloride (Trt-Cl)[17] |

| Deprotection Conditions | Catalytic hydrogenolysis (H₂/Pd-C); Strong acids (e.g., HBr/AcOH)[10][14] | Mild acidolysis (e.g., 1-5% TFA in DCM)[14] |

| Stability to Acid | Moderately stable; cleaved by strong acids[10] | Highly labile; cleaved by very mild acids[23] |

| Stability to Base | Stable[4] | Stable[23] |

| Orthogonality | Orthogonal to Fmoc, generally orthogonal to Boc and Trt[4][10] | Orthogonal to Fmoc and base-labile groups[2] |

| Key Advantage | Mild, neutral deprotection via hydrogenolysis | Extreme acid lability allows for selective deprotection |

| Common Side Reactions | Incomplete deprotection; potential for N-benzyl tertiary amine formation with insufficient hydrogen source[12] | Re-attachment of the trityl cation if scavengers are insufficient[18] |

Visualizing the Chemistry: Protection and Deprotection Pathways

Caption: Protection and deprotection pathways for Z- and Trt- groups.

Conclusion and Future Perspectives

The Carboxybenzyl (Z) and Trityl (Trt) protecting groups, despite their long history, remain indispensable tools in the peptide chemist's arsenal. The Z-group, the progenitor of controlled peptide synthesis, continues to be valuable in solution-phase strategies and for specific side-chain protection. The Trt-group is a cornerstone of modern Fmoc-based solid-phase peptide synthesis, offering robust yet gently-removable protection for a variety of sensitive amino acid side chains.

A thorough understanding of the mechanisms, orthogonality, and experimental nuances of these protecting groups is critical for the successful synthesis of complex peptides. For researchers, scientists, and drug development professionals, mastering the strategic application of Z- and Trt- groups is not merely a technical exercise but a gateway to innovation in creating novel peptide-based therapeutics, diagnostics, and biomaterials. As the complexity of synthetic targets continues to grow, the foundational principles embodied by these classic protecting groups will undoubtedly continue to guide the development of new and even more sophisticated synthetic strategies.

References

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 19, 2026, from [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 19, 2026, from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 19, 2026, from [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

-

Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021, September 30). YouTube. Retrieved January 19, 2026, from [Link]

-

Cys thiol protection with the trityl (Trt) protecting group. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 19, 2026, from [Link]

-

A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. (2018). PubMed. Retrieved January 19, 2026, from [Link]

-

Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis. Retrieved January 19, 2026, from [Link]

-

benzyl chloroformate (Cbz-Cl) protecting mechanism. (2017, October 15). Reddit. Retrieved January 19, 2026, from [Link]

-

The Significance of Z-Glu-OH in Advancing Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn. Retrieved January 19, 2026, from [Link]

-

Peptide Synthesis and Protecting Groups. (2025, December 3). Coconote. Retrieved January 19, 2026, from [Link]

-

26.7: Peptide Synthesis. (2024, September 30). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? (2023, June 12). ResearchGate. Retrieved January 19, 2026, from [Link]

- Introduction to Peptide Synthesis. (2009). Current Protocols in Protein Science, Chapter 18, Unit 18.1.

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 19, 2026, from [Link]

-

Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved January 19, 2026, from [Link]

-

Peptide synthesis. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved January 19, 2026, from [Link]

- The Evolution of Peptide Synthesis: From Early Days to Small Molecular Machines. (2014). Pharmaceuticals, 7(5), 550-572.

Sources

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. total-synthesis.com [total-synthesis.com]

- 11. youtube.com [youtube.com]

- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 15. peptide.com [peptide.com]

- 16. nbinno.com [nbinno.com]

- 17. total-synthesis.com [total-synthesis.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. peptide.com [peptide.com]

- 21. researchgate.net [researchgate.net]

- 22. peptide.com [peptide.com]

- 23. Amino protecting group—triphenylmethyl series [en.highfine.com]

An In-depth Technical Guide to the Solubility Characteristics of N-α-Carbobenzyloxy-O-trityl-L-serine (Z-Ser(trt)-OH)

This guide provides a comprehensive overview of the solubility properties of Z-Ser(trt)-OH, a critical protected amino acid derivative in peptide synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the theoretical underpinnings of its behavior in various solvent classes and provide actionable, field-proven protocols for empirical solubility determination.

Introduction: The Molecular Architecture of this compound and its Impact on Solubility

This compound is a derivative of the amino acid L-serine, strategically modified with two bulky, hydrophobic protecting groups: the Benzyloxycarbonyl (Z) group at the amine terminus and the trityl (Trt) group on the hydroxyl side chain. These modifications are essential for directing the chemical reactivity during peptide synthesis, but they fundamentally alter the molecule's solubility profile compared to its parent amino acid.

The key to understanding the solubility of this compound lies in the interplay between its constituent parts:

-

The Polar Core: The carboxylic acid and the amide linkage of the serine backbone provide sites for hydrogen bonding and polar interactions.

-

The Hydrophobic Shield: The large, aromatic Z and trityl groups dominate the molecular surface area, imparting a significant nonpolar character. This steric hindrance also shields the polar core, limiting its interaction with polar solvents.

This dual nature predicts a solubility profile favoring organic solvents capable of accommodating both polar and nonpolar functionalities.

Predicted Solubility Profile in Common Laboratory Solvents

While precise quantitative solubility data for this compound is not extensively published, we can predict its behavior based on the principles of "like dissolves like" and empirical knowledge from similar protected amino acids.[1] The following table summarizes the expected solubility characteristics.

| Solvent Class | Common Examples | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High to Moderate | These solvents are the most likely candidates for effectively dissolving this compound.[2] Their high polarity can interact with the carboxylic acid and amide groups, while their organic nature accommodates the bulky hydrophobic protecting groups. DMF and NMP are frequently used in peptide synthesis for this reason.[3] |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to Low | DCM and chloroform can solvate the large nonpolar groups but are less effective at interacting with the polar core. Partial solubility is expected, which may be sufficient for certain applications. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | Low to Insoluble | While THF has some polarity, it is generally not sufficient to overcome the energy barrier required to dissolve the polar core of the molecule. Diethyl ether is largely nonpolar and is expected to be a poor solvent. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Low to Insoluble | These protic solvents can form hydrogen bonds, but their polarity is often not high enough to effectively solvate the entire molecule. The bulky trityl group can lead to poor solvation. |

| Nonpolar | Hexanes, Toluene | Insoluble | These solvents lack the polarity required to interact with the carboxylic acid and amide functionalities and are therefore not expected to dissolve this compound. |

| Aqueous Solutions | Water, Buffers (e.g., PBS) | Insoluble | The overwhelming hydrophobic character of the Z and trityl groups prevents dissolution in aqueous media.[4] The presence of a free carboxylic acid may allow for slight solubility in basic aqueous solutions (pH > 7) through deprotonation to the carboxylate, but this is often limited. |

Experimental Protocol for Solubility Determination

To establish a reliable and reproducible solubility profile for this compound in your specific application, a systematic experimental approach is necessary. The following protocol provides a robust framework for both qualitative and quantitative assessment.

Materials and Equipment

-

This compound (high purity)

-

A selection of analytical grade solvents (DMF, NMP, DMSO, DCM, THF, Ethanol, etc.)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

Workflow for Quantitative Solubility Determination

The following workflow outlines the process for determining the saturation solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

Detailed Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a series of glass vials. The key is to have undissolved solid remaining at the end of the experiment.

-

Precisely add a known volume (e.g., 1.0 mL) of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

-

-

Quantitative Analysis by HPLC:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMF).

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration). A C18 column is typically suitable, with detection at a wavelength where the Z-group absorbs strongly (e.g., ~254 nm).

-

Prepare one or more dilutions of the filtered saturated solution to fall within the linear range of the calibration curve.

-

Analyze the diluted samples by HPLC.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted samples.

-

Calculate the concentration in the original saturated solution by multiplying by the dilution factor.

-

Express the final solubility in appropriate units (e.g., mg/mL or mol/L).

-

Causality and Trustworthiness in the Protocol

-

Expertise in Practice: The use of an excess of solute and an extended equilibration time are deliberate choices to ensure the solution is truly saturated, providing a thermodynamically stable and reproducible measurement.[5] Centrifugation followed by filtration is a two-step process to guarantee that only the dissolved analyte is being measured.

-

Self-Validating System: The protocol's trustworthiness is grounded in the use of a quantitative, validated analytical method (HPLC) with an external calibration curve. This approach ensures that the measured solubility is accurate and traceable to known standards, removing the subjectivity of qualitative visual assessments.

Conclusion

The solubility of this compound is governed by its unique chemical structure, which combines a polar core with large, hydrophobic protecting groups. This leads to a preference for polar aprotic solvents such as DMF and NMP. While general guidelines are useful, empirical determination is essential for specific applications. The detailed protocol provided in this guide offers a robust and reliable method for quantifying the solubility of this compound, empowering researchers to make informed decisions in their experimental design and process development.

References

-

Reddit discussion on Amino Acid solubility. (2017). r/chemhelp. [Link]

-

Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. [Link]

-

Albericio, F. et al. (2020). Evaluation of greener solvents for solid-phase peptide synthesis. ResearchGate. [Link]

-

Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]

-

Anonymous. QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. University Department of Chemistry. [Link]

-

Chakraborty, P. et al. Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society. [Link]

-

Yoshizawa, T. et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. [Link]

-

CUTM Courseware. Experiment-4: Qualitative determination of Amino acids. Centurion University of Technology and Management. [Link]

-

PubChem. Fmoc-L-homohomoGln(Trt)-OH Compound Summary. National Center for Biotechnology Information. [Link]

-

Ferreira, G. M. D. et al. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Journal of Chemical & Engineering Data. [Link]

-

Reddit discussion on determining solubility of Amino Acids. (2023). r/Biochemistry. [Link]

-

Aapptec Peptides. Z-Ser(tBu)-OH Product Page. Aapptec. [Link]

-

Aapptec Peptides. Fmoc-Gln(Trt)-Ser(ψ Me,Me pro)-OH Product Page. Aapptec. [Link]

-

Watanabe Chemical Industries, Ltd. Fmoc-Ser(Trt)-OH Product Information. Watanabe Chemical. [Link]

Sources

An In-depth Technical Guide to Protecting Groups in Peptide Synthesis

Abstract

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, structurally defined peptides.[1] These temporary modifications of reactive functional groups prevent unwanted side reactions and ensure the orderly assembly of amino acid residues.[1][2] This guide provides a comprehensive overview of the core principles of protecting groups, the causality behind strategic choices in protection schemes, detailed experimental protocols for their application and removal, and comparative data to aid researchers, scientists, and drug development professionals in the successful synthesis of peptides.

The Imperative for Protection in Peptide Synthesis

Peptide synthesis is the stepwise formation of amide (peptide) bonds between amino acids.[3] Each amino acid possesses a minimum of two reactive functional groups: an α-amino group and an α-carboxyl group. Furthermore, many of the 20 proteinogenic amino acids contain reactive moieties in their side chains (e.g., the ε-amino group of lysine, the thiol of cysteine, or the hydroxyl of serine).[4][5] Without the temporary masking of these reactive sites, attempts to form a specific peptide bond would result in a chaotic mixture of oligomers, branched structures, and other side products, rendering the synthesis uncontrollable and the desired product unattainable.[][7]

Protecting groups are chemical moieties that reversibly block these reactive sites, rendering them inert to the conditions required for peptide bond formation.[1] An ideal protecting group exhibits several key characteristics:

-

Ease of Introduction: It should be attachable to the target functional group in high yield and under mild conditions.[1]

-

Stability: It must remain intact throughout subsequent synthesis steps, including coupling reactions and the deprotection of other protecting groups.[1]

-

Facile and Selective Removal: It must be cleanly removable in high yield under conditions that do not compromise the integrity of the newly formed peptide.[1]

-

Prevention of Racemization: Its introduction and removal must not induce racemization at the chiral α-carbon of the amino acid.[8][]

The Cornerstone of Strategy: Orthogonality

The concept of orthogonality is the strategic foundation of modern peptide synthesis.[10] An orthogonal protecting group scheme employs a set of protecting groups that can be removed under distinct, non-interfering chemical conditions.[10][11][12] This principle allows for the selective deprotection of one type of group while others remain intact, providing the precise control needed to elongate the peptide chain in the desired sequence.

The two dominant orthogonal strategies in modern Solid-Phase Peptide Synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu strategies, named for the Nα-amino protecting group and the family of side-chain protecting groups used.[13][14]

-

Boc/Bzl Strategy: This "classic" approach, pioneered by Merrifield, uses the acid-labile tert-Butoxycarbonyl (Boc) group for temporary Nα-protection and more acid-stable benzyl (Bzl)-based groups for "permanent" side-chain protection.[10][14] The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain groups and resin linkage require a very strong acid, such as anhydrous hydrogen fluoride (HF), for final cleavage.[10][15] This is considered a "quasi-orthogonal" system as both group types are acid-labile, relying on different acid strengths for selectivity.[13]

-

Fmoc/tBu Strategy: This is the most widely used strategy today.[] It employs the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[][10] The Fmoc group is removed by a mild base, typically a solution of piperidine in DMF, while the tBu-based groups are removed during the final cleavage from the resin with a strong acid like TFA.[2][17] This represents a truly orthogonal system, as the conditions for removing the temporary and permanent protecting groups are fundamentally different (base vs. acid).[10][]

Visualization of Orthogonal Strategies

The logical flow of these two primary SPPS strategies can be visualized as follows:

Caption: Orthogonality of Boc/Bzl and Fmoc/tBu protecting group strategies.

A Detailed Look at Key Protecting Groups

The choice of protecting group is dictated by the specific amino acid and the overall synthetic strategy.[8]

α-Amino Protecting Groups (Temporary Protection)

These groups protect the N-terminus during the coupling of the subsequent amino acid and must be easily removed for the next cycle.[13][18]

| Protecting Group | Abbreviation | Structure | Introduction Reagent | Deprotection Conditions | Key Advantages |

| tert-Butoxycarbonyl | Boc |

ngcontent-ng-c1376895314="" class="ng-star-inserted"> | Di-tert-butyl dicarbonate (Boc)₂O | Mild Acid (e.g., TFA in DCM)[8][19] | Robust, well-established chemistry.[2] |

| 9-Fluorenyl-methyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu[20] | Mild Base (e.g., 20% Piperidine in DMF)[8][17] | Orthogonal to acid-labile groups; mild deprotection.[2][] | |

| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂/Pd)[2][8] | Stable to acid/base; useful in solution-phase.[21] |

Side-Chain Protecting Groups (Permanent Protection)

Side-chain protecting groups must be stable throughout the entire synthesis and are typically removed only during the final cleavage step.[8][] The selection is critical and depends on the functionality of the amino acid side chain.

| Amino Acid | Functional Group | Common Protecting Groups (Fmoc/tBu Strategy) | Common Protecting Groups (Boc/Bzl Strategy) |

| Asp, Glu | Carboxyl | tert-Butyl ester (OtBu)[8] | Benzyl ester (OBzl) |

| Lys, Orn | Amino | tert-Butoxycarbonyl (Boc) | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |

| Ser, Thr, Tyr | Hydroxyl | tert-Butyl ether (tBu)[8] | Benzyl ether (Bzl) |

| Cys | Thiol | Trityl (Trt), Acetamidomethyl (Acm)[8] | 4-Methylbenzyl (Meb) |

| Arg | Guanidinium | 2,2,4,6,7-Pentamethyldihydro-benzofuran-5-sulfonyl (Pbf)[] | p-Toluenesulfonyl (Tos) |

| His | Imidazole | Trityl (Trt)[] | Dinitrophenyl (DNP) |

| Trp | Indole | tert-Butoxycarbonyl (Boc) | Formyl (For) |

Experimental Protocols: A Self-Validating System

The following protocols represent validated, standard procedures in SPPS. Adherence to these steps ensures high-yield, reproducible outcomes.

Protocol: Nα-Fmoc Deprotection in SPPS

This procedure details the removal of the temporary Fmoc protecting group to liberate the N-terminal amine for the next coupling cycle.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection Solution: 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF)

-

DMF (for washing)

-

Solid-phase synthesis vessel with frit and stopcock

-

Shaker or nitrogen bubbling apparatus

Procedure:

-

Pre-Wash: Wash the peptide-resin with DMF (3 x 10 mL/g of resin) for 30 seconds each to swell the resin and remove residual reagents. Drain the solvent completely after the final wash.

-

Deprotection: Add the deprotection solution (10 mL/g of resin) to the vessel.

-

Agitation: Agitate the mixture using a shaker or by bubbling nitrogen from the bottom of the vessel for 3 minutes at room temperature.[22]

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of the deprotection solution (10 mL/g of resin) and agitate for 7-10 minutes.[22] The formation of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy (~301 nm) to confirm complete deprotection.[17]

-

Washing: Drain the solution and wash the resin thoroughly with DMF (6 x 10 mL/g of resin) for 30 seconds each to remove all traces of piperidine and the fulvene adduct.

-

Validation: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. A positive result (deep blue beads) confirms the presence of a free primary amine, validating the completion of the deprotection step. The resin is now ready for the next amino acid coupling.

Protocol: Nα-Boc Deprotection in SPPS

This procedure outlines the acid-mediated removal of the Boc group.

Materials:

-

Boc-protected peptide-resin

-

Deprotection Solution: 40-50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Neutralization Solution: 5-10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM

-

DCM (for washing)

-

Solid-phase synthesis vessel

Procedure:

-

Pre-Wash: Wash the peptide-resin with DCM (3 x 10 mL/g of resin) for 30 seconds each.

-

Deprotection: Add the deprotection solution (10 mL/g of resin) and agitate for 2-3 minutes at room temperature.[22]

-

Drain: Drain the acidic solution.

-

Second Deprotection: Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.[22]

-

Washing: Drain the solution and wash the resin with DCM (4 x 10 mL/g of resin) to remove residual TFA.

-

Neutralization: Wash the resin with the neutralization solution (2 x 10 mL/g of resin) for 2 minutes each to neutralize the protonated N-terminal ammonium salt.

-

Final Wash: Wash the resin thoroughly with DCM (4 x 10 mL/g of resin) to remove excess DIPEA and its salts.

-

Validation: A positive Kaiser test confirms the presence of the free amine. The resin is ready for the subsequent coupling step.

Protocol: Final Cleavage and Global Deprotection (Fmoc/tBu Strategy)

This protocol describes the final step where the completed peptide is cleaved from the solid support and all side-chain protecting groups are removed simultaneously.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: e.g., "Reagent K" - Trifluoroacetic acid (TFA)/Thioanisole/Water/Phenol/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/w/v). The exact composition depends on the peptide sequence. Scavengers (thioanisole, phenol, EDT) are crucial to trap the reactive carbocations (e.g., t-butyl cations) generated during deprotection, preventing re-attachment to sensitive residues like Trp or Met.[19]

-

Ice-cold diethyl ether

-

Centrifuge and tubes

-

Lyophilizer

Procedure:

-

Resin Preparation: Place the thoroughly dried peptide-resin (e.g., 100 mg) in a reaction vessel.

-

Cleavage: Add the chilled cleavage cocktail (e.g., 2-5 mL) to the resin.

-

Reaction: Agitate the suspension at room temperature for 2-4 hours. The duration may vary based on the stability of the protecting groups (e.g., Arg(Pbf) requires longer cleavage times).

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA solution dropwise into a 50 mL centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge the suspension at 3000 rpm for 5 minutes. Decant the ether.

-

Washing: Resuspend the peptide pellet in fresh cold ether and repeat the centrifugation. Perform this wash step three times to remove scavengers and residual TFA.

-

Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify using reverse-phase HPLC.

-

Final Product: Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Conclusion: The Art and Science of Protection

The judicious use of protecting groups is not merely a technical step but the core strategic element that enables the synthesis of complex peptides.[] The evolution from quasi-orthogonal Boc/Bzl strategies to the robustly orthogonal Fmoc/tBu chemistry has paved the way for the routine, often automated, synthesis of long and complex peptide sequences that are foundational to modern drug discovery and biomedical research.[][23] A deep, mechanistic understanding of how these groups are introduced, why they are stable under specific conditions, and the precise chemistry of their removal is indispensable for any researcher in the field. This guide provides the foundational knowledge and validated protocols to empower scientists to navigate the challenges of peptide synthesis with confidence and precision.

References

-

WondaBio. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

-

Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. Retrieved from [Link]

-

Slideshare. (2016). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Retrieved from [Link]

-

Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805-819. Retrieved from [Link]

-

Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). New methods in peptide synthesis. Part III. Protection of carboxyl group. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

ACS Publications. (2014). Semipermanent C-Terminal Carboxylic Acid Protecting Group: Application to Solubilizing Peptides and Fragment Condensation. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

HAORUI. (n.d.). Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis. Retrieved from [Link]

-

SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

-

AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

Iris Biotech. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. peptide.com [peptide.com]

- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. biosynth.com [biosynth.com]

- 14. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 15. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 17. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 18. Peptide Design: Principles & Methods | Thermo Fisher Scientific - US [thermofisher.com]

- 19. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 20. total-synthesis.com [total-synthesis.com]

- 21. peptide.com [peptide.com]

- 22. peptide.com [peptide.com]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Stability and Storage of Z-Ser(trt)-OH

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and optimal storage conditions for N-Benzyloxycarbonyl-O-trityl-L-serine (Z-Ser(trt)-OH). As a critical building block in peptide synthesis and other areas of organic chemistry, understanding its stability profile is paramount for ensuring the integrity of research and the quality of synthesized molecules. This document moves beyond simple storage recommendations to explore the underlying chemical principles, potential degradation pathways, and methodologies for stability assessment, empowering researchers to make informed decisions in their laboratory practices.

The Chemical Identity and Significance of this compound

This compound is a derivative of the amino acid L-serine, featuring two key protecting groups: the Benzyloxycarbonyl (Z or Cbz) group on the alpha-amino terminus and the bulky trityl (trt) group on the side-chain hydroxyl function. This strategic protection is essential in peptide synthesis to prevent unwanted side reactions during the coupling of amino acids.[1][2] The Z-group offers robust protection that is typically removed under specific conditions like catalytic hydrogenation, while the trityl group provides acid-labile protection for the serine hydroxyl group.[1] The stability of these protecting groups, and therefore the integrity of the entire molecule, is a critical factor in its successful application.

Core Principles of this compound Stability

The stability of this compound is primarily influenced by its susceptibility to degradation through several chemical pathways. The most significant of these involve the cleavage of its protecting groups. The bulky trityl group, while offering excellent steric hindrance, is notably labile under acidic conditions.[1] The Z-group, on the other hand, is generally more stable to acidic and basic conditions encountered in peptide synthesis but can be cleaved by strong acids or catalytic hydrogenation.

The serine backbone itself can also be subject to degradation, particularly under harsh thermal or hydrothermal conditions, which can lead to deamination and decarboxylation.[3][4][5] Understanding the interplay of these factors is crucial for defining optimal storage and handling protocols.

Recommended Storage Conditions: A Data-Driven Approach

For routine laboratory use, the recommended storage conditions for this compound are designed to minimize degradation and preserve its chemical purity over time.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Storing at refrigerated temperatures significantly slows down the kinetics of potential degradation reactions, including hydrolysis and auto-catalytic processes.[6] |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | While not always strictly necessary for short-term storage, an inert atmosphere minimizes the risk of oxidative degradation, particularly if the compound is to be stored for extended periods. |

| Light Exposure | Protected from light (Amber vial) | Exposure to UV or visible light can potentially induce photodegradation of the protecting groups or the amino acid backbone.[7] |

| Moisture | Dry, desiccated environment | This compound, like many amino acid derivatives, can be hygroscopic. Absorbed moisture can facilitate hydrolytic degradation of the protecting groups. |

Long-Term Storage: For long-term archival, storage at -20°C is recommended to further reduce the rate of any potential degradation.[8] It is crucial to ensure the container is well-sealed to prevent moisture ingress during temperature cycling.

Potential Degradation Pathways and Their Mitigation

A thorough understanding of the potential degradation pathways of this compound is essential for troubleshooting and for developing stability-indicating analytical methods.

Hydrolytic Degradation

Mechanism: The primary sites for hydrolysis are the ester linkage of the Z-group and the ether linkage of the trityl group. Acid-catalyzed hydrolysis is a significant concern for the trityl group, leading to its removal and the formation of triphenylmethanol and Z-Ser-OH. While the Z-group is more resistant to hydrolysis, prolonged exposure to strong acidic or basic conditions can lead to its cleavage.

Mitigation:

-

Strict control of pH during storage and in solution.

-

Avoidance of acidic or basic contaminants.

-

Storage in a dry environment to minimize water availability.

Thermal Degradation

Mechanism: At elevated temperatures, amino acids can undergo complex degradation reactions, including decarboxylation (loss of CO2) and deamination (loss of the amino group).[3][5][9][10] The protecting groups themselves may also degrade under high thermal stress.

Mitigation:

-

Adherence to recommended storage temperatures.

-

Avoidance of prolonged exposure to elevated temperatures during experimental procedures.

Oxidative Degradation

Mechanism: While the serine side chain itself is not highly susceptible to oxidation, the aromatic rings of the Z and trityl groups could potentially undergo oxidative degradation in the presence of strong oxidizing agents or radicals.

Mitigation:

-

Storage under an inert atmosphere for long-term stability.

-

Avoidance of contact with oxidizing agents.

Photodegradation

Mechanism: The aromatic nature of the Z and trityl groups suggests a potential for absorbing UV light, which could lead to photochemical reactions and degradation.[7][11]